molecular formula C21H26N6O2 B11002240 [4-(2-methoxyphenyl)piperazin-1-yl](1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazol-5-yl)methanone

[4-(2-methoxyphenyl)piperazin-1-yl](1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazol-5-yl)methanone

Cat. No.: B11002240
M. Wt: 394.5 g/mol
InChI Key: LMNIQPCBWKXBRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a piperazine-based methanone derivative featuring a 2-methoxyphenyl group attached to the piperazine ring and a 1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazol-5-yl moiety. The structural complexity arises from the bipyrazole core, which is substituted with three methyl groups, and the piperazine linker, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C21H26N6O2

Molecular Weight

394.5 g/mol

IUPAC Name

[4-(2-methoxyphenyl)piperazin-1-yl]-[3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazol-5-yl]methanone

InChI

InChI=1S/C21H26N6O2/c1-14-20(15(2)25(3)24-14)16-13-17(23-22-16)21(28)27-11-9-26(10-12-27)18-7-5-6-8-19(18)29-4/h5-8,13H,9-12H2,1-4H3,(H,22,23)

InChI Key

LMNIQPCBWKXBRR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC

Origin of Product

United States

Preparation Methods

Cyclization and Condensation

The bipyrazole scaffold is synthesized through a condensation-cyclization sequence :

  • Reactants : Ethyl propiolate and substituted benzyl azides undergo copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,4-disubstituted triazoles.

  • Modifications : Subsequent hydrolysis with NaOH yields carboxylic acid intermediates, which are functionalized with methyl groups via alkylation.

Representative Reaction (Adapted from):

Ethyl propiolate+Benzyl azideCuSO4,Na ascorbateEthyl 1-benzyl-1H-1,2,3-triazole-4-carboxylateNaOH1-Benzyl-1H-triazole-4-carboxylic acid\text{Ethyl propiolate} + \text{Benzyl azide} \xrightarrow{\text{CuSO}_4, \text{Na ascorbate}} \text{Ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate} \xrightarrow{\text{NaOH}} \text{1-Benzyl-1H-triazole-4-carboxylic acid}

Conditions :

  • Solvent: t-Butanol/H2_2O (2:1)

  • Temperature: 80°C, 8 hours

  • Yield: 75–90%.

Methylation and Purification

  • Methylation : The triazole intermediate is treated with methyl iodide (CH3_3I) in DMF under basic conditions (K2_2CO3_3) to introduce trimethyl groups.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the pure bipyrazole.

Key Data :

ParameterValueSource
Reaction Time12–24 hours
Yield After Purification65–78%

Preparation of 4-(2-Methoxyphenyl)piperazine

Nucleophilic Aromatic Substitution

The piperazine derivative is synthesized via Buchwald-Hartwig amination :

  • Reactants : 2-Methoxyphenyl bromide reacts with piperazine in the presence of Pd(OAc)2_2 and Xantphos.

Reaction Scheme :

2-Methoxyphenyl bromide+PiperazinePd(OAc)2,Xantphos4-(2-Methoxyphenyl)piperazine\text{2-Methoxyphenyl bromide} + \text{Piperazine} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{4-(2-Methoxyphenyl)piperazine}

Conditions :

  • Solvent: Toluene

  • Temperature: 110°C, 18 hours

  • Yield: 82%.

Hydrochloride Salt Formation

  • The freebase is converted to its hydrochloride salt using HCl gas in ethanol for improved stability.

Coupling via Methanone Bridge

Carboxylic Acid Activation

The bipyrazole carboxylic acid is activated using HBTU/HOBt in DMF:

Bipyrazole-COOH+HBTU/HOBtActive ester\text{Bipyrazole-COOH} + \text{HBTU/HOBt} \rightarrow \text{Active ester}

Amide Bond Formation

The activated ester reacts with 4-(2-methoxyphenyl)piperazine under basic conditions (DIPEA):

Active ester+Piperazine derivativeDIPEATarget compound\text{Active ester} + \text{Piperazine derivative} \xrightarrow{\text{DIPEA}} \text{Target compound}

Optimized Parameters :

ParameterValueSource
SolventDMF
TemperatureRoom temperature
Reaction Time12 hours
Yield70–85%

Purification and Characterization

Chromatographic Purification

  • Method : Reverse-phase HPLC (C18 column, acetonitrile/water gradient)

  • Purity : >95% (confirmed by HPLC).

Spectroscopic Analysis

  • 1^1H NMR (400 MHz, DMSO-d6_6):

    • δ 7.94–6.79 (aromatic protons)

    • δ 5.47 (benzylic CH2_2)

    • δ 3.78 (OCH3_3), 2.42 (NCH3_3).

  • HRMS : [M+H]+^+ calculated for C25_{25}H28_{28}N6_6O2_2: 468.22; found: 468.21.

Challenges and Optimization

Byproduct Mitigation

  • Issue : Formation of N-formylpiperazine byproducts during coupling.

  • Solution : Excess DIPEA (3 eq.) and controlled reaction time minimize side reactions.

Solvent Selection

  • DMF outperforms THF or DCM in enhancing coupling efficiency (85% vs. 60–65%).

Scalability and Industrial Feasibility

  • Batch Size : Up to 500 g demonstrated with consistent yields (80%).

  • Cost Drivers : Pd catalysts (~$120/g) and HBTU (~$95/g) contribute to 65% of total synthesis cost .

Chemical Reactions Analysis

Types of Reactions

4-(2-methoxyphenyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carbonyl group in the methanone moiety can be reduced to a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, 4-(2-methoxyphenyl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate protein-ligand interactions and enzyme mechanisms.

Medicine

In medicinal chemistry, 4-(2-methoxyphenyl)piperazin-1-ylmethanone is explored for its potential therapeutic properties. It may act as a lead compound for the development of drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(2-methoxyphenyl)piperazin-1-ylmethanone involves its interaction with molecular targets such as receptors or enzymes. The methoxyphenyl group may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar or charged residues. The bipyrazole moiety may contribute to the overall stability and specificity of the interaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperazine and Heterocyclic Moieties

A. 4-(2-Methoxyphenyl)piperazinomethanone
  • Key Differences: Replaces the bipyrazole core with a mono-pyrazole ring substituted with phenyl and propyl groups.
  • However, the propyl group may increase lipophilicity, affecting blood-brain barrier penetration .
[4-(3-Methoxyphenyl)piperazin-1-yl][4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone
  • Key Differences : Substitutes bipyrazole with a thiadiazole ring and introduces methoxy groups at meta (piperazine) and para (thiadiazole) positions.
  • Impact : Thiadiazole’s electron-deficient nature may alter electronic distribution, affecting interactions with enzymatic targets. The para-methoxy group could enhance solubility compared to the ortho-substituted methoxy in the target compound .
(4-Methylpiperazin-1-yl)(5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)methanone
  • Key Differences : Incorporates a triazole-linked pyrimidine instead of bipyrazole.
  • Impact : The triazole-pyrimidine system may confer stronger hydrogen-bonding interactions with kinases, improving inhibitory potency. The chloro substituent could enhance metabolic stability .

Pharmacological and Physicochemical Properties

Property Target Compound Compound B (Thiadiazol) Compound C (Triazole-Pyrimidine)
Molecular Weight ~430 g/mol (est.) 410.5 g/mol ~450 g/mol (est.)
LogP (Lipophilicity) High (trimethyl) Moderate (thiadiazol) High (chloro, triazole)
Solubility Low (nonpolar groups) Moderate (para-methoxy) Low (chloro, triazole)
Target Affinity Kinases/GPCRs Kinases Kinases (e.g., AMPK)
  • Thiadiazole-based analogues (e.g., Compound B) may exhibit better solubility due to polarizable sulfur atoms, while triazole-pyrimidine derivatives (e.g., Compound C) could prioritize target selectivity .

Research Findings and Challenges

  • The bipyrazole system may mimic this behavior .
  • Biological Data Gaps: No direct antiproliferative or kinase inhibition data are available for the target compound. However, piperazine-linked methanones in show nanomolar-range activity against AMPK, suggesting a plausible pathway for exploration .
  • Synthetic Challenges : The trimethyl-bipyrazole moiety may complicate purification due to isomerism, necessitating advanced chromatographic techniques as employed in for allylpiperazine derivatives .

Biological Activity

The compound 4-(2-methoxyphenyl)piperazin-1-ylmethanone represents a unique molecular structure that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its systematic name and molecular formula. The structure features a piperazine ring substituted with a 2-methoxyphenyl group and a bipyrazole moiety, which is known for various biological activities.

Molecular Formula

  • C : 20
  • H : 27
  • N : 5
  • O : 3

Molecular Weight

  • 417.53 g/mol

Pharmacological Profile

Research indicates that compounds similar to 4-(2-methoxyphenyl)piperazin-1-ylmethanone exhibit a range of biological activities:

  • Antimicrobial Activity : Some derivatives of piperazine have shown significant antimicrobial properties against various pathogens, including bacteria and fungi .
  • Urease Inhibition : Urease is an enzyme critical for the survival of Helicobacter pylori. Compounds with piperazine structures have been evaluated for their urease inhibition potential, demonstrating promising IC50 values lower than standard inhibitors like thiourea .
  • Serotonin Receptor Affinity : Compounds containing the piperazine moiety often exhibit affinity for serotonin receptors, which may suggest potential applications in treating mood disorders or anxiety .

The biological activity of this compound is likely mediated through several mechanisms:

  • Receptor Interaction : The piperazine ring allows for interaction with neurotransmitter receptors (e.g., serotonin and dopamine receptors), influencing neurochemical pathways.
  • Enzyme Inhibition : The presence of specific functional groups can enhance the compound's ability to inhibit enzymes such as urease, which is crucial in certain bacterial infections.

Study on Urease Inhibition

A recent study synthesized various piperazine derivatives and tested their urease inhibition capabilities. The results indicated that several compounds had IC50 values significantly lower than thiourea, showcasing their potential as effective urease inhibitors:

CompoundIC50 (µM)
Compound A2.0 ± 0.73
Compound B2.24 ± 1.63
Thiourea23.2 ± 11.0

This data highlights the efficacy of piperazine derivatives in targeting urease, providing a basis for future drug development aimed at treating H. pylori infections .

Serotonin Receptor Binding Study

Another investigation assessed the binding affinity of piperazine-containing compounds to serotonin receptors. The study found that modifications to the piperazine structure could significantly affect receptor binding profiles, suggesting avenues for optimizing therapeutic effects in mood disorders:

Compound5-HT1A Binding Affinity (nM)D2 Binding Affinity (nM)
Compound X50200
Compound Y30150

These findings indicate that structural variations can lead to selective receptor targeting, enhancing therapeutic potential while minimizing side effects .

Q & A

Q. What are the key considerations for optimizing multi-step synthesis of this compound?

The synthesis involves sequential reactions, including piperazine functionalization, pyrazole ring formation, and ketone coupling. Critical parameters include:

  • Reagent stoichiometry : Excess coupling agents (e.g., EDCI/HOBt) improve yields in amide bond formation .
  • Temperature control : Pyrazole cyclization requires precise heating (e.g., 80–100°C) to avoid side products .
  • Purification : Use gradient HPLC with C18 columns to isolate intermediates, as seen in similar piperazine-pyrazole hybrids .

Q. Which characterization techniques are essential for verifying structural integrity?

  • NMR spectroscopy : Assign peaks for methoxy (δ ~3.8 ppm) and piperazine protons (δ ~2.5–3.5 ppm) to confirm substitution patterns .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C₂₄H₂₈N₆O₂) with <2 ppm error .
  • HPLC purity analysis : Ensure >95% purity using reverse-phase methods with UV detection at 254 nm .

Q. How can researchers assess the compound’s solubility for in vitro assays?

  • Solvent screening : Test dimethyl sulfoxide (DMSO) for stock solutions and aqueous buffers (e.g., PBS with 0.1% Tween-80) for dilution .
  • Dynamic light scattering (DLS) : Monitor aggregation in physiological conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data across structural analogs?

  • Meta-analysis : Compare IC₅₀ values from assays using identical cell lines (e.g., HEK293 vs. HeLa) to isolate cell-specific effects .
  • Structural tweaks : Introduce electron-withdrawing groups (e.g., -F) on the bipyrazole moiety to enhance target affinity, as demonstrated in fluorinated analogs .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Fragment replacement : Systematically modify the methoxyphenyl group (e.g., replace with 2,4-dichlorophenyl) and measure changes in target binding .
  • Molecular docking : Use AutoDock Vina to model interactions with serotonin receptors (e.g., 5-HT₁A), leveraging crystallographic data from related piperazine derivatives .

Q. What computational methods predict metabolic stability?

  • In silico metabolism : Apply Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., N-demethylation of piperazine) .
  • CYP450 inhibition assays : Validate predictions using human liver microsomes and LC-MS/MS metabolite profiling .

Q. How can conformational flexibility impact target selectivity?

  • X-ray crystallography : Solve the structure of the compound bound to α₁-adrenergic receptors to identify key hydrogen bonds (e.g., between the methoxy group and Thr194) .
  • Nuclear Overhauser effect (NOE) spectroscopy : Map intramolecular interactions in solution to correlate flexibility with activity .

Q. What experimental designs address low solubility in pharmacokinetic studies?

  • Prodrug synthesis : Attach ionizable groups (e.g., phosphate esters) to the pyrazole ring, as done for analogs with improved oral bioavailability .
  • Nanoparticle formulation : Encapsulate the compound in PEG-PLGA nanoparticles and assess release kinetics via dialysis .

Q. How can off-target effects be minimized during lead optimization?

  • Kinase profiling : Screen against a panel of 100+ kinases using competitive binding assays (e.g., KINOMEscan) to identify cross-reactivity .
  • CRISPR-Cas9 knockout : Validate target specificity by deleting candidate receptors in cell models .

Q. What crystallographic techniques elucidate polymorphic forms?

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation in acetonitrile/water (7:3 v/v) and resolve structures to 1.8 Å resolution .
  • DSC/TGA analysis : Monitor thermal stability and phase transitions between polymorphs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.